4-(2-Bromo-phenoxy)-pyrimidine

Catalog No.
S12521707
CAS No.
M.F
C10H7BrN2O
M. Wt
251.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Bromo-phenoxy)-pyrimidine

Product Name

4-(2-Bromo-phenoxy)-pyrimidine

IUPAC Name

4-(2-bromophenoxy)pyrimidine

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-2-4-9(8)14-10-5-6-12-7-13-10/h1-7H

InChI Key

VMERCKYKUOVMFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=NC=C2)Br

4-(2-Bromo-phenoxy)-pyrimidine is an organic compound classified as a pyrimidine, which is a heterocyclic aromatic organic compound. This particular compound features a pyrimidine ring that is substituted with a 2-bromo-phenoxy group. The presence of the bromine atom contributes to its unique chemical and physical properties, making it a subject of interest in various scientific and industrial applications. The molecular formula for 4-(2-Bromo-phenoxy)-pyrimidine is C10H7BrN2OC_{10}H_7BrN_2O, and its molecular weight is approximately 251.08 g/mol.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, allowing for the formation of new compounds.
  • Oxidation and Reduction: The compound can be oxidized to generate phenoxy radicals or reduced to eliminate the bromine atom.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, facilitating the synthesis of more complex molecules.

Research indicates that 4-(2-Bromo-phenoxy)-pyrimidine exhibits potential biological activity, particularly in drug discovery. It has been investigated for its antimicrobial, antiviral, and anticancer properties. The mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors, which may lead to inhibition or activation of various biological pathways. For example, it may inhibit bacterial enzymes or modulate signaling pathways in cancer cells .

The synthesis of 4-(2-Bromo-phenoxy)-pyrimidine typically involves the following steps:

  • Bromination of Phenol: 2-Bromo-phenol is synthesized by brominating phenol using bromine in the presence of a catalyst like iron(III) bromide.
  • Formation of the Compound: The synthesized 2-bromo-phenol is then reacted with a pyrimidine derivative under basic conditions, often utilizing potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to facilitate the reaction.

In industrial settings, methods may be optimized for large-scale production using continuous flow reactors and automated synthesis systems to enhance yield and purity.

4-(2-Bromo-phenoxy)-pyrimidine has a diverse range of applications:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules and heterocycles.
  • Biology: Explored for potential bioactive properties in drug development.
  • Medicine: Investigated for its antimicrobial, antiviral, and anticancer effects.
  • Industry: Utilized in producing specialty chemicals, agrochemicals, and materials science applications .

Studies focusing on the interaction of 4-(2-Bromo-phenoxy)-pyrimidine with biological targets have highlighted its potential efficacy in inhibiting specific enzymes and receptors. This interaction may lead to significant biological effects, particularly in therapeutic contexts where modulation of enzyme activity is desired. Further research is ongoing to elucidate the full spectrum of its interactions and mechanisms of action .

Several compounds share structural similarities with 4-(2-Bromo-phenoxy)-pyrimidine. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
4-(2-Chloro-phenoxy)-pyrimidineContains chlorine instead of bromineDifferent reactivity profile
4-(2-Fluoro-phenoxy)-pyrimidineContains fluorine atomAlters chemical properties and biological activity
4-(2-Methyl-phenoxy)-pyrimidineSubstituted with a methyl groupAffects solubility and reactivity

The uniqueness of 4-(2-Bromo-phenoxy)-pyrimidine lies primarily in the presence of the bromine atom, which enhances its reactivity and potential for further functionalization compared to other halogenated derivatives. This characteristic makes it particularly valuable in medicinal chemistry and drug discovery contexts .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

249.97418 g/mol

Monoisotopic Mass

249.97418 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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